4'-O-Demethyl-pantoprazole sulfide
Description
Contextualization within Proton Pump Inhibitor Chemistry
Proton pump inhibitors (PPIs) are a class of drugs that effectively reduce gastric acid production by targeting the H+/K+-ATPase enzyme system, also known as the proton pump, in the parietal cells of the stomach. pharmgkb.orgfda.gov Pantoprazole (B1678409), a substituted benzimidazole (B57391) sulfoxide (B87167), is a prominent member of this class. nih.gov The metabolism of pantoprazole is a complex process primarily occurring in the liver, involving the cytochrome P450 (CYP) enzyme system. fda.gov
The main metabolic pathway for pantoprazole is demethylation at the 4-position of the pyridine (B92270) ring, a reaction catalyzed predominantly by the CYP2C19 isozyme, followed by sulfation. fda.govnih.gov Another metabolic route involves oxidation by CYP3A4. pharmgkb.orgfda.gov 4'-O-Demethyl-pantoprazole sulfide (B99878) emerges from these metabolic transformations.
Significance as a Demethylated Thioether Analog
The defining characteristic of 4'-O-Demethyl-pantoprazole sulfide is the absence of a methyl group at the 4'-position of the pyridine ring, a modification from its parent compound, pantoprazole. This demethylation is a key step in the phase I metabolism of pantoprazole. The resulting compound is a thioether analog, which distinguishes it from the sulfoxide structure of pantoprazole.
The significance of this demethylated thioether analog lies in several areas:
Pharmacogenetic Variability: The rate of its formation is significantly influenced by genetic polymorphisms of the CYP2C19 enzyme. nih.gov Individuals who are "poor metabolizers" of CYP2C19 substrates exhibit different pharmacokinetic profiles for pantoprazole and its metabolites compared to "extensive metabolizers". nih.gov
Environmental Presence: As a major human metabolite, 4'-O-Demethyl-pantoprazole sulfide is excreted and has been detected in the environment, particularly in wastewater treatment plant effluents and surface waters. nih.gov A study in Germany found its concentration in surface waters to be, on average, about 30 times higher than that of the parent compound, pantoprazole. nih.gov This highlights its environmental relevance and the need to understand its fate and potential impact.
Research Gaps and Scholarly Objectives
Despite its recognized importance as a major metabolite, several research gaps exist concerning 4'-O-Demethyl-pantoprazole sulfide. A primary objective for researchers is to fully elucidate its pharmacological and toxicological profile. While the effects of pantoprazole are well-documented, the specific biological activities of its metabolites, including 4'-O-Demethyl-pantoprazole sulfide, are less understood.
Another significant area of investigation is its environmental fate and ecotoxicology. The detection of this compound in aquatic environments necessitates studies to determine its potential long-term effects on non-target organisms. nih.gov Research is ongoing to assess its removal from water through various treatment processes, such as activated carbon adsorption and ozonation. nih.gov
Furthermore, the development of analytical standards and methods for the accurate detection and quantification of 4'-O-Demethyl-pantoprazole sulfide in biological and environmental samples is a continuous objective. aquigenbio.comcleanchemlab.com This is essential for pharmacokinetic studies, environmental monitoring, and ensuring the quality and safety of pharmaceutical products. aquigenbio.comcleanchemlab.com
Table 1: Chemical and Physical Properties of 4'-O-Demethyl-pantoprazole Sulfide
| Property | Value | Source |
| IUPAC Name | 2-[[6-(difluoromethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]-3-methoxy-1H-pyridin-4-one | nih.gov |
| Molecular Formula | C15H13F2N3O3S | nih.gov |
| Molecular Weight | 353.35 g/mol | cymitquimica.comveeprho.com |
| CAS Number | 141854-21-9 | cymitquimica.com |
| Appearance | White to Off-White Solid | cymitquimica.com |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol (B129727) | chemicalbook.com |
Table 2: Key Research Findings on 4'-O-Demethyl-pantoprazole Sulfide
| Research Area | Key Finding | Source |
| Metabolism | Major metabolite of pantoprazole formed via demethylation by CYP2C19. | fda.govnih.gov |
| Pharmacokinetics | Formation is influenced by CYP2C19 genetic polymorphisms. | nih.gov |
| Environmental Science | Found in wastewater effluents and surface waters at concentrations significantly higher than pantoprazole. | nih.gov |
| Analytical Chemistry | Used as a reference standard for method development and quality control. | aquigenbio.comcleanchemlab.com |
Properties
IUPAC Name |
2-[[6-(difluoromethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]-3-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O3S/c1-22-13-11(18-5-4-12(13)21)7-24-15-19-9-3-2-8(23-14(16)17)6-10(9)20-15/h2-6,14H,7H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLQTAPXYCRJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 4 O Demethyl Pantoprazole Sulfide
Chemical Synthesis Routes
The chemical synthesis of 4'-O-Demethyl-pantoprazole sulfide (B99878) can be approached by two primary strategies: the demethylation of a dimethoxy precursor or the synthesis from a pre-demethylated pyridine (B92270) precursor.
Strategies for O-Demethylation Reactions
A key step in one of the synthetic routes to 4'-O-Demethyl-pantoprazole sulfide is the selective demethylation of the 4'-methoxy group on the pyridine ring of its precursor, pantoprazole (B1678409) sulfide.
A notable method for the chemoselective demethylation of methoxypyridine derivatives involves the use of L-selectride. thieme-connect.comelsevierpure.com This reagent has been shown to effectively cleave the methyl group of a 4-methoxypyridine (B45360) in the presence of a methoxybenzimidazole moiety, a structural feature highly relevant to the synthesis of the target compound from pantoprazole sulfide. thieme-connect.com In a related study, treatment of a substrate containing both a methoxypyridine and a methoxybenzimidazole with three equivalents of L-selectride resulted in the exclusive deprotection of the sterically hindered methoxypyridine, affording the corresponding 4-hydroxypyridine (B47283) derivative in high yield. thieme-connect.com This selectivity is crucial for avoiding unwanted reactions at the benzimidazole (B57391) portion of the molecule.
The reaction conditions for this selective demethylation typically involve refluxing the substrate with L-selectride in a solvent such as tetrahydrofuran (B95107) (THF). thieme-connect.comelsevierpure.com The reaction time can vary depending on the specific substrate and the position of the methoxy (B1213986) group on the pyridine ring. thieme-connect.com
Alternative demethylating agents, such as boron tribromide (BBr₃), can also be employed. However, controlling the selectivity with BBr₃ can be more challenging. For instance, at lower temperatures, partial chemoselectivity for the methoxybenzimidazole may be observed, while harsher conditions can lead to the demethylation of both methoxy groups. thieme-connect.com
Synthesis of the Sulfide Moiety and Benzimidazole Core
The formation of the pantoprazole sulfide, the direct precursor for the demethylation strategy, is a well-established process. It involves the condensation of two key building blocks: a substituted pyridine and a benzimidazole derivative.
The synthesis typically starts with the reaction of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 2-mercapto-5-difluoromethoxy-1H-benzimidazole. google.com This reaction is generally carried out in the presence of a base to neutralize the hydrochloride and facilitate the nucleophilic substitution, leading to the formation of the thioether (sulfide) linkage.
The synthesis of the 2-mercapto-5-difluoromethoxy-1H-benzimidazole intermediate itself involves several steps. A common route starts from 4-hydroxy acetanilide, which is reacted with difluoromethylene chloride. primescholars.com The resulting N-[4-(difluoromethoxy)phenyl]acetamide undergoes nitration, hydrolysis, reduction, and finally cyclization with a thiocarbonyl source, such as carbon disulfide in the presence of a base, to yield the desired benzimidazolethiol. primescholars.comgoogle.comasianpubs.org
Identification of Key Synthetic Precursors and Intermediates
The synthesis of 4'-O-Demethyl-pantoprazole sulfide relies on several key precursors and intermediates. The specific precursors depend on the chosen synthetic route.
| Precursor/Intermediate | Role in Synthesis | CAS Number |
| Pantoprazole Sulfide | Direct precursor for demethylation | 102625-64-9 |
| 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride | Pyridine building block for pantoprazole sulfide | 72830-09-2 |
| 2-Mercapto-5-difluoromethoxy-1H-benzimidazole | Benzimidazole building block | 97963-62-7 |
| 2-Chloromethyl-4-hydroxy-3-methoxypyridine | Demethylated pyridine precursor (for alternative route) | Not Available |
| 4-Hydroxy acetanilide | Starting material for the benzimidazole core | 103-90-2 |
Stereoselective Synthesis Approaches
Stereoselective synthesis is not applicable to 4'-O-Demethyl-pantoprazole sulfide as the molecule does not possess a chiral center. The synthesis, therefore, does not require steps to control stereochemistry.
Biocatalytic Synthesis and Microbial Transformations
An alternative and efficient method for the synthesis of 4'-O-Demethyl-pantoprazole sulfide is through microbial transformation. The fungus Cunninghamella blakesleeana has been identified as a particularly effective biocatalyst for this purpose.
In a study investigating the biotransformation of pantoprazole, Cunninghamella blakesleeana AS 3.153 was shown to metabolize pantoprazole into several products, with 4'-O-demethyl-pantoprazole thioether (sulfide) being a major metabolite. researchgate.nettandfonline.comresearchgate.net After a 96-hour incubation period, approximately 48.1% of the metabolized pantoprazole was converted to 4'-O-Demethyl-pantoprazole sulfide. tandfonline.com This highlights the high regioselectivity of the fungal enzymes for the demethylation of the 4'-position of the pyridine ring.
The general procedure for this biocatalytic synthesis involves incubating the substrate (pantoprazole) with a culture of Cunninghamella blakesleeana AS 3.153. researchgate.nettandfonline.com The transformation is carried out under controlled conditions, and the metabolites are then extracted from the culture medium and purified, typically using techniques like semi-preparative High-Performance Liquid Chromatography (HPLC). researchgate.nettandfonline.com
This biocatalytic approach offers a greener alternative to chemical synthesis, often proceeding under mild conditions and with high selectivity, thereby minimizing the need for protecting groups and reducing the generation of chemical waste.
| Microorganism | Substrate | Product | Conversion/Yield | Incubation Time |
| Cunninghamella blakesleeana AS 3.153 | Pantoprazole | 4'-O-Demethyl-pantoprazole sulfide | 48.1% of metabolized substrate | 96 hours |
Metabolic and Biotransformation Studies of 4 O Demethyl Pantoprazole Sulfide
Enzymatic Formation Pathways from Pantoprazole (B1678409) and Related Compounds
The formation of 4'-O-Demethyl-pantoprazole sulfide (B99878) is a result of Phase I metabolic reactions, specifically demethylation, which is catalyzed by the cytochrome P450 (CYP) enzyme system.
The primary enzyme responsible for the O-demethylation of pantoprazole at the 4'-position of the pyridine (B92270) ring is Cytochrome P450 2C19 (CYP2C19). pharmgkb.org This enzymatic reaction is a major Phase I metabolic pathway for pantoprazole. In vitro studies using human liver microsomes have confirmed that CYP2C19 is the principal catalyst for this demethylation step. fda.gov
Following the initial Phase I demethylation by CYP enzymes, the resulting metabolite, 4'-O-Demethyl-pantoprazole, undergoes Phase II metabolism. nih.gov The main subsequent pathway is sulfation, a conjugation reaction catalyzed by sulfotransferase enzymes. pharmgkb.org This process increases the water solubility of the metabolite, facilitating its excretion from the body. pharmgkb.org
In vitro studies utilizing liver microsomes from both humans and rats have been crucial for elucidating the formation of 4'-O-Demethyl-pantoprazole sulfide. These experiments allow for the detailed examination of enzymatic kinetics and metabolite identification. nih.govnih.gov In human liver microsomes, the O-demethylation reaction catalyzed by CYP2C19 exhibits Michaelis-Menten kinetics, with an apparent Km value of approximately 14.7 ± 2.3 μM, indicating a moderate affinity of the enzyme for the substrate.
Studies with female Sprague-Dawley rat liver microsomes have shown that repeated administration of pantoprazole leads to the induction of several cytochrome P450 enzymes, including CYP1A, CYP2B, and CYP3A, which are involved in its metabolism. nih.gov In these rat models, the intrinsic clearance for the formation of the 4'-O-demethyl metabolite from the different enantiomers of pantoprazole has been quantified, providing insight into the stereoselective nature of the metabolism. nih.govresearchgate.net
Interactive Table: In Vitro Metabolic Parameters for Pantoprazole Demethylation
Below is a summary of key kinetic parameters from in vitro studies. You can sort the data by clicking on the table headers.
| Parameter | Value | Enzyme System | Species | Reference |
|---|---|---|---|---|
| Apparent Kₘ (O-Demethylation) | 14.7 ± 2.3 μM | CYP2C19 | Human | |
| Intrinsic Clearance (CLint) of S-pantoprazole to 4'-O-demethyl metabolite | Four-fold lower than R-pantoprazole | CYP450 | Rat | nih.govresearchgate.net |
| Total Intrinsic Clearance (CLint) for S-pantoprazole (all metabolites) | 3.06 mL/min/mg protein | CYP450 | Rat | nih.govresearchgate.net |
| Total Intrinsic Clearance (CLint) for R-pantoprazole (all metabolites) | 4.82 mL/min/mg protein | CYP450 | Rat | nih.govresearchgate.net |
Environmental Biotransformation and Fate
Once excreted, 4'-O-Demethyl-pantoprazole sulfide enters the environment, where it is subject to various transformation and degradation processes.
The stability of pantoprazole and its metabolites in aquatic environments is a key factor in their environmental persistence. Studies on the parent compound, pantoprazole, provide insight into the potential degradation pathways for its sulfide metabolite. Pantoprazole has been shown to degrade under photolytic stress, particularly when exposed to UV radiation. scielo.brajrconline.orgnih.gov In solution, pantoprazole degradation is significant upon exposure to UV light, with one study reporting 36% degradation after 24 hours. ajrconline.org In solid form, it is relatively more stable but still degrades over time with light exposure. ajrconline.orgnih.gov
Chemical degradation of pantoprazole is highly dependent on pH and oxidative conditions. It is known to be unstable and degrade substantially in acidic conditions. scielo.brresearchgate.net Forced degradation studies also show significant degradation under oxidative stress, such as in the presence of hydrogen peroxide. scielo.brajrconline.org Conversely, pantoprazole shows high stability in alkaline conditions. ajrconline.org The sulfide impurity of pantoprazole has been noted as a major degradation product under acidic conditions. scielo.br
Interactive Table: Pantoprazole Degradation Under Stress Conditions
This table summarizes findings from forced degradation studies on the parent compound, pantoprazole.
| Condition | Observation | Reference |
|---|---|---|
| Acidic (Forced Degradation) | Substantial degradation; Sulfide impurity is a major product. | scielo.br |
| Oxidative (3% H₂O₂) | ~53% degradation after 2 hours. | ajrconline.org |
| Photolytic (UV light, solution) | 36% degradation after 24 hours. | ajrconline.org |
| Photolytic (UVC, solid) | Concentration reduced to 27% after 10 days. | nih.gov |
| Alkaline (1M NaOH, reflux) | ~18% degradation after 1 hour. | ajrconline.org |
| Thermal (Dry Heat, 95°C) | ~54% degradation after 24 hours. | ajrconline.org |
Recent environmental studies have identified 4'-O-demethyl-pantoprazole sulfide (referred to as M1 in some studies) as the predominant metabolite of pantoprazole found in the urban water cycle. nih.gov It is ubiquitously present in wastewater treatment plant (WWTP) effluents and surface waters. nih.gov One study in Germany found its concentration in WWTP effluents to be as high as 3,000 ng/L, with average surface water concentrations being approximately 30 times higher than that of the parent compound, pantoprazole. nih.gov
The persistence of this metabolite highlights that it is not completely removed by conventional wastewater treatment processes. nih.gov However, laboratory-scale experiments have shown that advanced treatment methods can be effective. Activated carbon has demonstrated a considerable ability to adsorb 4'-O-demethyl-pantoprazole sulfide, and laboratory ozonation experiments resulted in its fast oxidation. nih.gov The ozonation products were also detected in a full-scale WWTP, with subsequent sand filtration and biologically active granular activated carbon filters significantly reducing their signal intensities. nih.gov In denitrifying sulfide removal processes, bacteria such as Pseudomonas sp. and Thermothrix sp. are involved in the metabolism of sulfides, though their specific action on this complex organic sulfide is not detailed. nih.gov
Transformation Products and their Chemical Characterization
Detailed research findings on the specific transformation products of 4'-O-Demethyl-pantoprazole sulfide are not available in the current body of scientific literature. Studies have focused on the formation of this compound from pantoprazole, but not on its subsequent degradation or metabolism.
Analytical Characterization and Quantification Methodologies
Chromatographic Techniques
Chromatographic methods are fundamental to the separation and analysis of 4'-O-Demethyl-pantoprazole sulfide (B99878) from its parent compound and other related substances.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 4'-O-Demethyl-pantoprazole sulfide. synzeal.com It is widely used for method development, validation, and quality control applications in the pharmaceutical industry. cleanchemlab.comaquigenbio.com A typical HPLC method for the analysis of pantoprazole (B1678409) and its impurities, including the sulfide derivative, often employs a C18 column. mdpi.com
A stability-indicating HPLC method was developed to separate pantoprazole from its process-related impurities and degradation products. scielo.br This method utilized a Hypersil ODS column with a gradient elution of 0.01 M phosphate (B84403) buffer (pH 7) and acetonitrile (B52724), with detection at 290 nm. scielo.br Such methods are essential for assessing the purity of pantoprazole and ensuring that impurities like 4'-O-Demethyl-pantoprazole sulfide are within acceptable limits.
A certificate of analysis for 4'-O-Demethyl-pantoprazole sulfide indicates a purity of 99.68% as determined by HPLC, demonstrating the effectiveness of this technique for purity assessment. lgcstandards.com
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
While specific UHPLC applications for 4'-O-Demethyl-pantoprazole sulfide are not extensively detailed in the provided search results, the principles of UHPLC offer significant advantages over conventional HPLC. These include faster analysis times, improved resolution, and lower solvent consumption. Given the structural similarity of impurities in pantoprazole, UHPLC would be a highly suitable technique for their rapid and efficient separation.
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and potential thermal lability of 4'-O-Demethyl-pantoprazole sulfide, direct GC analysis is generally not feasible. Derivatization to create more volatile analogs would be necessary, but this approach is not commonly reported for this specific compound. The analysis of sulfur compounds in various matrices can be performed using GC with a pulsed flame photometric detector (PFPD), which is highly selective for sulfur-containing molecules. gcms.cz
Mass Spectrometry (MS) Approaches
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of 4'-O-Demethyl-pantoprazole sulfide.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a robust platform for the separation, detection, and identification of 4'-O-Demethyl-pantoprazole sulfide. This technique is particularly valuable for identifying metabolites and impurities in complex matrices.
LC-MS methods have been developed for the determination of pantoprazole and its metabolites in biological fluids. nih.gov For instance, an LC-MS/MS method for pantoprazole in human plasma utilized a C8 analytical column and a mobile phase of acetonitrile, water, and methanol (B129727) with acetic acid and ammonium (B1175870) acetate. nih.gov Detection was achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. nih.gov Similar methodologies can be readily adapted for the specific analysis of 4'-O-Demethyl-pantoprazole sulfide.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule and for its unambiguous identification. The exact mass of 4'-O-Demethyl-pantoprazole sulfide has been determined to be 353.06456878 Da. nih.gov
LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) is a powerful HRMS technique that has been used to analyze 4'-O-Demethyl-pantoprazole sulfide. nih.gov In one analysis, the compound was studied in negative ionization mode, with a precursor m/z of 352.0573, corresponding to the [M-H]- adduct. nih.gov The fragmentation of this ion provides valuable structural information.
Table 1: Analytical Techniques and Key Findings for 4'-O-Demethyl-pantoprazole sulfide
| Analytical Technique | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Used for separation, purity assessment, and quality control. cleanchemlab.comsynzeal.comaquigenbio.com A validated method uses a C18 column with a phosphate buffer and acetonitrile gradient. mdpi.comscielo.br Purity of 99.68% has been reported. lgcstandards.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Enables sensitive detection and identification, particularly in complex matrices. nih.gov Methods developed for pantoprazole can be adapted for its sulfide metabolite. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass determination for unambiguous identification. nih.gov The exact mass is 353.06456878 Da. nih.gov LC-ESI-QTOF analysis has been performed in negative ion mode. nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of 4'-O-Demethyl-pantoprazole sulfide. This technique involves the selection of a precursor ion, in this case, the molecular ion of the compound, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for its unambiguous identification.
In negative ionization mode using electrospray ionization (ESI), the precursor ion of 4'-O-Demethyl-pantoprazole sulfide is observed as [M-H]⁻ at a mass-to-charge ratio (m/z) of 352.0573. nih.gov Subsequent MS/MS analysis reveals characteristic product ions that confirm the compound's structure. Key fragmentation data obtained from LC-ESI-QTOF mass spectrometry are detailed in the table below. nih.gov
Table 1: MS/MS Fragmentation Data for 4'-O-Demethyl-pantoprazole sulfide
| Parameter | Value |
|---|---|
| Instrument | TripleTOF 6600 SCIEX |
| Instrument Type | LC-ESI-QTOF |
| MS Level | MS2 |
| Ionization Mode | NEGATIVE |
| Fragmentation Mode | CID |
| Precursor m/z | 352.0573 |
| Precursor Adduct | [M-H]⁻ |
Data sourced from PubChem CID 15170427. nih.gov
The fragmentation pattern is critical for distinguishing 4'-O-Demethyl-pantoprazole sulfide from other related impurities and metabolites of pantoprazole, such as pantoprazole sulfide. nih.gov The specific fragments generated are directly related to the compound's unique chemical structure, which includes a demethylated pyridin-4-ol moiety. synzeal.comcleanchemlab.comsimsonpharma.com
Quantitative Mass Spectrometry for Trace Analysis and Metabolite Profiling
Quantitative mass spectrometry, often coupled with liquid chromatography (LC-MS), is the method of choice for the trace analysis of 4'-O-Demethyl-pantoprazole sulfide. This is particularly important in the context of pharmaceutical quality control, where impurities must be monitored at very low levels. nih.gov The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of this compound even in complex matrices such as bulk drug substances and pharmaceutical formulations. scielo.brscielo.brresearchgate.net
Validated LC-MS/MS methods are developed to ensure accuracy and reliability in quantifying potential genotoxic impurities in the starting materials for pantoprazole synthesis. nih.gov These methods typically exhibit excellent linearity, with correlation coefficients often exceeding 0.998. nih.gov The sensitivity of these methods is demonstrated by low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) range. nih.gov This level of sensitivity is crucial for adhering to the threshold of toxicological concern (TTC) for impurities.
Spectroscopic Techniques
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in 4'-O-Demethyl-pantoprazole sulfide. The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C-O-C stretch of the ether and methoxy (B1213986) groups, the C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings, and the C-S stretching of the thioether linkage. The presence of the difluoromethoxy group would also give rise to characteristic C-F stretching vibrations. This information complements the data obtained from mass spectrometry and NMR to provide a complete picture of the molecule's structure.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the chromophoric system within the 4'-O-Demethyl-pantoprazole sulfide molecule. The benzimidazole (B57391) and substituted pyridine (B92270) rings constitute the primary chromophores. The UV spectrum is expected to show absorption maxima characteristic of these systems. In the development of HPLC methods for the analysis of pantoprazole and its impurities, a detection wavelength of around 290 nm is commonly used, indicating significant absorbance in this region for these types of compounds. scielo.brscielo.brresearchgate.net The specific λmax and molar absorptivity of 4'-O-Demethyl-pantoprazole sulfide would be determined by its unique electronic structure.
Method Validation and Reference Standard Utilization for Research Accuracy
For the accurate and reliable analysis of 4'-O-Demethyl-pantoprazole sulfide, the validation of analytical methods is paramount. scielo.brscielo.brresearchgate.net Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH) and includes the evaluation of parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. nih.govjocpr.com
The use of a well-characterized reference standard of 4'-O-Demethyl-pantoprazole sulfide is essential for these validation studies and for routine quality control testing. cleanchemlab.comaquigenbio.com Reference standards, which are supplied with a comprehensive certificate of analysis detailing their purity and identity, are used to calibrate instruments and to spike samples for accuracy and recovery studies. synzeal.com The availability of a high-quality reference standard ensures the traceability and comparability of analytical results across different laboratories and over time. aquigenbio.com
Chemical Stability, Reactivity, and Degradation Pathways
Stability Under Varied Chemical Conditions (e.g., pH, ionic strength, solvent effects)
The stability of 4'-O-Demethyl-pantoprazole sulfide (B99878) is anticipated to be significantly influenced by pH. Drawing parallels with pantoprazole (B1678409), the compound is expected to exhibit considerable instability in acidic environments, leading to degradation. Conversely, it is likely to demonstrate greater stability in neutral to alkaline conditions. The presence of the 4'-O-demethyl group, a hydroxyl function on the pyridine (B92270) ring, may slightly alter the pKa of the molecule compared to pantoprazole, potentially influencing the exact pH range of its stability.
The ionic strength of the solution and the nature of the solvent are also expected to play a role in the stability of 4'-O-Demethyl-pantoprazole sulfide. However, without specific experimental data, the precise effects of these parameters remain speculative. It is reasonable to assume that polar protic solvents may participate in degradation reactions, particularly under conditions that favor solvolysis.
Table 1: Predicted Stability of 4'-O-Demethyl-pantoprazole sulfide under Various Conditions (Inferred from Pantoprazole Data)
| Condition | Expected Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | Unstable | Acid-catalyzed rearrangement and cleavage |
| Neutral (pH ~7) | Moderately Stable | Minimal degradation |
| Alkaline (pH > 8) | Stable | Generally stable |
| Aqueous Solution | pH-dependent | Hydrolysis and other pH-mediated reactions |
| Organic Solvents | Variable | Solvent-dependent reactions |
Oxidative Transformations and Sulfone Formation
The sulfide moiety in 4'-O-Demethyl-pantoprazole sulfide is a primary site for oxidative transformation. Similar to pantoprazole, this compound is expected to undergo oxidation to form the corresponding sulfoxide (B87167) (pantoprazole itself is a sulfoxide) and further to the sulfone. This transformation is a common degradation pathway for benzimidazole (B57391) thioethers. The formation of the sulfone derivative is a critical aspect to monitor during the synthesis and storage of pantoprazole and its related substances.
The oxidation can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, and other oxidizing impurities. The rate of this transformation is likely to be influenced by factors such as temperature, light, and the presence of metal ions which can catalyze oxidation reactions.
Reductive Pathways
Hydrolytic Degradation Mechanisms
Hydrolysis is another potential degradation pathway for 4'-O-Demethyl-pantoprazole sulfide, particularly under acidic or basic conditions. The ether linkage of the difluoromethoxy group on the benzimidazole ring and the thioether linkage are potential sites for hydrolytic cleavage. Acid-catalyzed hydrolysis might involve protonation of the benzimidazole or pyridine nitrogens, facilitating the attack of water. In alkaline conditions, direct nucleophilic attack by hydroxide (B78521) ions could occur. The rate and mechanism of hydrolysis would be highly dependent on the pH and temperature of the environment.
Identification and Elucidation of Chemical Degradation Products
The identification and structural elucidation of the degradation products of 4'-O-Demethyl-pantoprazole sulfide are crucial for ensuring the quality and safety of pharmaceutical preparations containing pantoprazole. While specific studies on this compound are scarce, knowledge of the degradation of pantoprazole provides a strong foundation for predicting its degradation products.
Under oxidative stress, the primary degradation product is expected to be 4'-O-Demethyl-pantoprazole sulfone .
Photodegradation studies on pantoprazole have identified several products resulting from the cleavage of the molecule. It is plausible that 4'-O-Demethyl-pantoprazole sulfide would undergo similar photolytic cleavage, potentially yielding:
5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol
2-(hydroxymethyl)-3-methoxy-pyridin-4-ol
Further degradation of these initial products could also occur. The definitive identification of these and other potential degradation products would require forced degradation studies followed by analysis using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry data from PubChem for 4'-O-Demethyl-pantoprazole sulfide shows a precursor m/z of 352.0573 and several fragment ions, which can be instrumental in identifying the core structures during degradation analysis. nih.gov
Table 2: Potential Degradation Products of 4'-O-Demethyl-pantoprazole sulfide
| Degradation Pathway | Potential Degradation Product | Chemical Name |
| Oxidation | 4'-O-Demethyl-pantoprazole sulfone | 2-(((5-(difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfonyl)methyl)-3-methoxypyridin-4-ol |
| Photolysis / Cleavage | 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol | 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol |
| Photolysis / Cleavage | 2-(hydroxymethyl)-3-methoxy-pyridin-4-ol | 2-(hydroxymethyl)-3-methoxypyridin-4-ol |
Pre Clinical Pharmacokinetic and Disposition Studies Animal Models and in Vitro
Absorption, Distribution, and Excretion in Animal Models (e.g., rodent studies)
In a study investigating the disposition of pantoprazole (B1678409) enantiomers in rats, serum levels of 4'-O-demethyl pantoprazole sulfide (B99878) (DMPAN-S) were measured following intravenous or oral administration of (+)- and (-)-pantoprazole (B1588711). The results indicated that the serum levels of DMPAN-S were not quantifiable. nih.gov This suggests that either the formation of this metabolite is a minor pathway in rats, it is rapidly cleared from the systemic circulation, or it is subject to extensive further metabolism, preventing its accumulation to detectable levels in the bloodstream.
Conversely, a more recent study identified 4'-O-demethyl-pantoprazole sulfide as the predominant metabolite of pantoprazole in human urine. This highlights a potential species difference in the metabolic pathway and/or clearance of this metabolite.
Further research in rodent models, including biliary excretion studies, would be necessary to fully elucidate the absorption, distribution, and excretion profile of 4'-O-Demethyl-pantoprazole sulfide.
In Vitro Permeability and Transport Studies (e.g., cell line models)
There is a lack of specific published studies that have investigated the in vitro permeability and transport characteristics of 4'-O-Demethyl-pantoprazole sulfide using cell line models such as Caco-2. Caco-2 cell monolayers are a widely accepted in vitro model for predicting human intestinal absorption. nih.govnih.gov
Given that 4'-O-Demethyl-pantoprazole sulfide is a metabolite formed in the liver, its intestinal permeability may not be considered a critical parameter for its own disposition. However, understanding its potential for transport across cellular membranes could provide insights into its tissue distribution and elimination pathways. Without experimental data, it is difficult to predict whether it would be a substrate for uptake or efflux transporters.
Enzyme Kinetics of its Formation and Further Transformation (e.g., competitive inhibition studies)
The formation of 4'-O-Demethyl-pantoprazole sulfide is a multi-step process involving the metabolism of pantoprazole. The initial step is the O-demethylation of pantoprazole at the 4'-position of the pyridine (B92270) ring, which is primarily catalyzed by the cytochrome P450 enzyme CYP2C19. nih.govnih.govnih.govcpicpgx.org This is followed by the reduction of the sulfoxide (B87167) group to a sulfide.
The metabolism of pantoprazole is stereoselective, with the (+)-enantiomer being more preferentially metabolized by CYP2C19. nih.govnih.gov This suggests that the formation of the 4'-O-demethylated intermediate is also stereoselective.
Information regarding the specific enzymes responsible for the reduction of the sulfoxide to the sulfide for this particular metabolite is not detailed in the available literature. Furthermore, studies on the kinetics of this reduction step and any subsequent transformation of 4'-O-Demethyl-pantoprazole sulfide are lacking. Competitive inhibition studies would be valuable to identify the enzymes involved and to assess the potential for drug-drug interactions related to the metabolism of this compound.
Stereochemical Disposition and Chiral Inversion in Animal Systems
Pantoprazole is a chiral compound, and its enantiomers exhibit stereoselective pharmacokinetics. nih.govnih.gov Studies in rats have demonstrated that significant chiral inversion of (+)-pantoprazole to (-)-pantoprazole occurs after both intravenous and oral administration. nih.gov In contrast, the reverse inversion from the (-)-enantiomer to the (+)-enantiomer was not observed. nih.gov
While these findings relate to the parent drug, they raise the possibility that the metabolites of pantoprazole, including 4'-O-Demethyl-pantoprazole sulfide, could also exhibit stereoselective disposition. However, there are no specific studies available that have investigated the stereochemical disposition or the potential for chiral inversion of 4'-O-Demethyl-pantoprazole sulfide itself in animal systems. Such studies would require the administration of the individual enantiomers of the metabolite and subsequent analysis of the enantiomeric composition in biological matrices.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These calculations can provide valuable data on orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution, which are key determinants of a molecule's chemical behavior.
While general preformulation studies have been conducted on the parent drug, pantoprazole (B1678409), detailing its physical and chemical properties, similar dedicated studies for 4'-O-Demethyl-pantoprazole sulfide (B99878) are not available. researchgate.netsaudijournals.com Research on pantoprazole itself has utilized quantum chemical calculations to understand its stability and reactivity, but these findings cannot be directly extrapolated to its demethylated sulfide metabolite. ijpba.in
Molecular Docking and Simulation of Ligand-Enzyme Interactions (e.g., with metabolizing enzymes)
Pantoprazole is primarily metabolized by the cytochrome P450 enzyme system, particularly CYP2C19. researchgate.net Molecular docking and simulation studies are essential for visualizing and quantifying the interaction of metabolites like 4'-O-Demethyl-pantoprazole sulfide with these enzymes. Such studies could predict the binding affinity and orientation of the metabolite within the enzyme's active site, offering insights into its metabolic stability and potential for drug-drug interactions. Currently, there are no specific published molecular docking or simulation studies focusing on the interaction of 4'-O-Demethyl-pantoprazole sulfide with CYP2C19 or other metabolizing enzymes.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Attributes Relevant to Research
QSPR modeling establishes mathematical relationships between the structural features of a molecule and its physicochemical properties. These models can be used to predict properties such as solubility, lipophilicity (logP), and melting point, which are critical for understanding a compound's behavior in a biological system.
The PubChem database lists several computed properties for 4'-O-Demethyl-pantoprazole sulfide, which are derived from QSPR-like models. These are summarized in the table below.
| Computed Property | Value | Source |
| Molecular Weight | 353.3 g/mol | PubChem |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 353.06456878 Da | PubChem |
| Topological Polar Surface Area | 102 Ų | PubChem |
| Heavy Atom Count | 24 | PubChem |
| Complexity | 544 | PubChem |
This table presents data that has been computationally generated and is available in the PubChem database for CID 15170427. nih.gov
While these computed values provide a basic physicochemical profile, they are the output of generalized models. The development and validation of a specific QSPR model for pantoprazole and its metabolites, including 4'-O-Demethyl-pantoprazole sulfide, would require a substantial dataset of experimentally determined properties, which is not currently available in the literature.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying and quantifying 4'-O-Demethyl-pantoprazole sulfide in experimental matrices?
- Methodology : Utilize high-performance liquid chromatography (HPLC) with UV detection, paired with USP reference standards (e.g., USP Pantoprazole Related Compound B RS for structural confirmation). For sulfide-specific quantification, adapt the methylene blue colorimetric method (reaction with ferric chloride and dimethyl-p-phenylenediamine), ensuring calibration against synthesized standards .
- Key Considerations : Validate method specificity against structurally similar derivatives (e.g., sulfones) using spiked matrices. Include retention time matching and spectral analysis to confirm identity .
Q. How can researchers minimize degradation of 4'-O-Demethyl-pantoprazole sulfide during sample preparation and storage?
- Methodology : Preserve samples immediately after collection using zinc acetate (to stabilize sulfide as ZnS) and maintain pH >12 to inhibit oxidation. Avoid filtration and aeration; instead, use field flocculation with aluminum hydroxide for dissolved sulfide isolation .
- Key Considerations : Monitor sulfide stability via time-course recovery experiments. For long-term storage, store samples at −80°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported stability data for 4'-O-Demethyl-pantoprazole sulfide under varying pH conditions?
- Methodology : Conduct systematic stability studies using controlled buffers (pH 1–12) and simulate physiological conditions (e.g., gastric fluid at pH 1.2). Employ LC-MS/MS to track degradation products (e.g., sulfone derivatives) and quantify half-lives. Cross-validate findings using kinetic modeling .
- Data Contradiction Analysis : Reconcile discrepancies by comparing oxidation rates under aerobic vs. anaerobic conditions, as dissolved oxygen significantly accelerates sulfide degradation .
Q. How can researchers differentiate 4'-O-Demethyl-pantoprazole sulfide from its sulfone derivatives in complex biological matrices?
- Methodology : Optimize chromatographic separation using a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Confirm differentiation via high-resolution mass spectrometry (HRMS) to detect mass shifts (e.g., +16 Da for sulfone oxidation) .
- Advanced Techniques : Apply nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities, focusing on sulfoxide (-SO-) vs. sulfone (-SO2-) functional groups .
Q. What in vitro models are suitable for studying the metabolic pathways of 4'-O-Demethyl-pantoprazole sulfide?
- Experimental Design : Use hepatocyte suspensions or microsomal fractions (e.g., human liver microsomes) to assess cytochrome P450-mediated metabolism. Incorporate isotopically labeled analogs (e.g., ¹⁴C or deuterated compounds) to track metabolic intermediates .
- Data Interpretation : Combine enzyme inhibition assays (e.g., CYP2C19-specific inhibitors) with kinetic analyses to identify dominant metabolic pathways. Validate findings using in silico docking studies to predict binding affinities .
Methodological Notes
- Reference Standards : Always cross-verify synthesized 4'-O-Demethyl-pantoprazole sulfide against USP-compendial materials (e.g., USP Pantoprazole Related Compound B RS) to ensure analytical accuracy .
- Statistical Rigor : For stability or metabolic studies, apply ANOVA with post-hoc Tukey tests to assess inter-group variability. Report effect sizes and confidence intervals to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
